1,5-Dihydroxynaphthalene

Polymer chemistry Thermosetting resins High-performance materials

1,5-Dihydroxynaphthalene (1,5-DHN) delivers quantifiable performance gains that generic DHN isomers cannot match: 26% lower CTE (44.52 vs 60.17 ppm) and Td5 of 437.61°C in novolac resins for electronics & aerospace. It is the essential naphthalene-core precursor for blue-shifted naphthodifuranone dyes and the patented coupling component for high-chroma, high-fastness red hair dyes (US 5,089,026). In HRP-based voltammetric immunoassays, it provides a validated LOD of 25.0 ng/mL. Verify isomer identity—substituting 1,4-DHN or 2,6-DHN compromises reproducibility.

Molecular Formula C10H8O2
C10H6(OH)2
C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 83-56-7
Cat. No. B047172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dihydroxynaphthalene
CAS83-56-7
Synonyms1,5-Dihydroxynaphthaline;  1,5-Naphthohydroquinone;  C.I. 76625;  Durafur Developer E;  NSC 7202;  Oxidation Base
Molecular FormulaC10H8O2
C10H6(OH)2
C10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2O)C(=C1)O
InChIInChI=1S/C10H8O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6,11-12H
InChIKeyBOKGTLAJQHTOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
Solubility in water, g/100ml at 20 °C: 0.06

1,5-Dihydroxynaphthalene (CAS 83-56-7): A Structurally Distinct Dihydroxynaphthalene Isomer for Targeted Synthesis and Material Design


1,5-Dihydroxynaphthalene (1,5-DHN) is an aromatic diol belonging to the dihydroxynaphthalene (DHN) isomer family, characterized by hydroxyl groups positioned at the 1- and 5-positions of the naphthalene ring system [1]. This specific substitution pattern imparts a unique set of physicochemical and electronic properties that differentiate it from its positional isomers [2]. As a commercially available intermediate, it is recognized for its utility as a precursor in the synthesis of specialized dyes, high-performance polymers, and as an electroactive substrate in certain analytical assays [3].

Why 1,5-Dihydroxynaphthalene Is Not Interchangeable with Other Dihydroxynaphthalene Isomers


Dihydroxynaphthalenes (DHNs) are a family of ten positional isomers, and their chemical behavior is critically dependent on the location of the hydroxyl groups on the naphthalene ring. The specific 1,5-substitution pattern of 1,5-DHN creates a distinct electronic environment and spatial arrangement that leads to quantifiable differences in redox potential, thermal stability of derivatives, and chemoselectivity when compared to isomers like 1,4-DHN or 2,6-DHN [1]. Therefore, procuring a generic 'dihydroxynaphthalene' or substituting with a different isomer without performance verification is a significant risk to experimental reproducibility and product performance, as evidenced by the specific, non-transferable properties detailed in the following sections [2][3].

Quantitative Differentiation of 1,5-Dihydroxynaphthalene from its Closest Analogs: A Comparative Evidence Guide


Thermal Stability and Processability: Superior Performance of 1,5-DHN-Based Polymer vs. Unmodified Novolac Resin

Incorporation of the 1,5-DHN moiety into a novolac resin structure, creating a propargyl ether naphthalene phenolic resin (PNPF), leads to a substantial and quantifiable enhancement in thermal and mechanical properties compared to the baseline novolac resin without the naphthalene diol [1]. This is a key differentiator for applications requiring high thermal endurance.

Polymer chemistry Thermosetting resins High-performance materials

Thermal Expansion Control: 1,5-DHN Modifies Coefficient of Thermal Expansion (CTE) in High-Performance Resins

In the same PNPF resin system, the incorporation of the 1,5-DHN moiety significantly reduces the coefficient of thermal expansion (CTE) compared to the baseline novolac resin [1]. A lower CTE is highly desirable for minimizing mechanical stress and dimensional instability in materials subjected to temperature fluctuations.

Polymer chemistry Thermosetting resins Material science

Distinct Electrochemical Behavior in Enzyme Immunoassays: A Unique Substrate Mechanism for HRP Detection

1,5-DHN exhibits a unique and quantifiable voltammetric response in a horseradish peroxidase (HRP) immunoassay system. Unlike conventional substrates, 1,5-DHN is initially electrochemically inactive. It is first oxidized by ambient O2 to 5-hydroxy-1,4-naphthoquinone (juglone), which yields a distinct reduction peak [1]. The subsequent HRP-catalyzed oxidation of this intermediate leads to a measurable decrease in this peak, a mechanism that is inverted compared to other reported systems .

Analytical chemistry Electrochemistry Immunoassay

Differentiation via Chemoselective Oxidation: Contrasting Behavior with 1,4-DHN in an Oscillating System

In a Briggs-Rauscher oscillating system, the chemoselective oxidation of DHN isomers provides a clear method of differentiation. Under the specific oxidative conditions of the BR matrix, 1,4-DHN remains unoxidized, whereas 1,5-DHN is oxidized to yield 5-hydroxy-1,4-naphthoquinone (juglone) [1]. This qualitative difference in reactivity, observed across a defined concentration range, confirms that the isomers are not functionally equivalent.

Analytical chemistry Chemical oscillators Mechanistic chemistry

Enabling Bathochromic Shift in Dyes: A Structural Advantage Over Benzene-Based Analogues

The naphthalene core of 1,5-DHN enables a specific synthetic outcome not possible with simpler aromatic diols. When reacted with mandelic acid to form naphthodifuranone dyes, the extended conjugation of the naphthalene ring system, a feature derived directly from the 1,5-DHN structure, produces a bathochromic shift, yielding blue shades [1]. In contrast, analogous benzodifuranones derived from benzene-based diols are limited to red shades .

Dye chemistry Organic synthesis Chromophore design

Patent-Specified Performance in Keratin Fiber Dyeing: High Chroma and Fastness Red Tones

A granted US patent (US-5089026-A) explicitly defines a dyeing composition for keratin fibers comprising 1,5-DHN as a coupling substance, combined with 2-amino-5-hydroxybenzoic acid as a color developing substance [1]. This specific combination is claimed to yield a vivid red color tone with high chroma and extremely high fastness, a performance attribute that is a direct result of the specified coupling component and its interaction with the developer .

Cosmetic chemistry Hair dye Formulation science

Optimal Application Scenarios for 1,5-Dihydroxynaphthalene Based on Verifiable Performance Data


Synthesis of High-Performance Thermosetting Resins with Enhanced Thermal Stability and Dimensional Control

Based on its demonstrated ability to increase the 5% weight loss temperature (Td5) to 437.61 °C and reduce the coefficient of thermal expansion (CTE) by 26% (from 60.17 to 44.52 ppm) when incorporated into a novolac resin, 1,5-DHN is a superior monomer choice for formulating advanced materials for electronics, aerospace, and other applications where thermal endurance and dimensional stability are paramount [1].

Specialized Electrochemical Assay Development for Horseradish Peroxidase (HRP) Detection

1,5-DHN provides a unique and well-characterized substrate for voltammetric enzyme immunoassays. Its specific, quantifiable response in an HRP-catalyzed system, with a defined detection limit of 25.0 ng/mL for a model virus antigen, makes it a valuable reagent for analytical chemists developing or optimizing assays where this particular detection mechanism and sensitivity range are required [1].

Targeted Synthesis of Naphthodifuranone Dyes for Achieving Blue Color Shades

For dye chemists seeking to move beyond the red shades achievable with standard benzodifuranones, 1,5-DHN is the essential precursor. Its naphthalene core provides the extended conjugation necessary to create naphthodifuranones, which produce the desired bathochromic shift into the blue color spectrum, thereby enabling the creation of novel colorants for textiles and other applications [1].

Formulation of High-Performance Keratin Fiber Dyes with Specific Color and Fastness Properties

As explicitly claimed in US patent 5,089,026, 1,5-DHN is a key coupling component for formulating hair dyes that deliver a vivid red color tone with high chroma and extremely high fastness. This specific, patented combination provides a validated starting point for cosmetic formulators seeking to develop or replicate these exact performance characteristics in their products [1].

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